Alkannin
Overview
Description
Alkannin is a natural dye obtained from the extracts of plants from the borage family Alkanna tinctoria, found in the south of France . It is used as a food coloring and in cosmetics . Alkannin is deep red in an acid and blue in an alkaline environment .
Synthesis Analysis
The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate. These compounds are then used to form alkannin .Molecular Structure Analysis
Alkannin is a naphthoquinone derivative . Its molecular formula is C16H16O5 , and its molecular weight is 288.30 . The chemical structure was first determined by Brockmann in 1936 .Chemical Reactions Analysis
Alkannin is known to interact with bacteria. For instance, a strain of Pseudomonas was found to modify Alkannin in nutrient medium and minimal medium, using it as a sole carbon source .Physical And Chemical Properties Analysis
Alkannin is soluble in alcohols, oils, and other organic solvents . It is slightly soluble in water . Alkannin forms a deep blue solution with alkalis and a purple precipitate with bichloride of tin .Scientific Research Applications
1. Adipogenesis and Life Expectancy in Nematodes
- Summary of Application : Alkannin and its derivatives have been investigated for their impact on adipogenesis and life expectancy in nematodes. The study aimed to extend the current knowledge by investigating the effects of various Alkannin compounds on two model systems, namely on 3T3-L1 pre-adipocytes and the nematode Caenorhabditis elegans .
- Methods of Application : A set of chemically well-defined Alkannin derivatives were screened for their effect on pre-adipocytes to assess cell toxicity, cell morphology, and cell differentiation. The differentiation of pre-adipocytes into mature adipocytes was examined upon treatment with Alkannin compounds in the presence/absence of insulin .
- Results : The majority of Alkannin compounds induced cell proliferation at sub-micromolar concentrations. The ester derivatives exhibited higher IC 50 values, and thus, proved to be less toxic to 3T3-L1 cells .
2. Acyltransferases in Boraginaceae
- Summary of Application : Alkannin and its enantiomer, shikonin, are bioactive naphthoquinones produced in several plants of the family Boraginaceae. The acylation of shikonin and alkannin in Lithospermum erythrorhizon was previously reported to be catalyzed by two enantioselective BAHD acyltransferases .
- Methods of Application : Evaluation of six Boraginaceae plants identified 23 homologs of LeSAT1 and LeAAT1, with 15 of these enzymes found to catalyze the acylation of shikonin or alkannin, utilizing acetyl-CoA, isobutyryl-CoA or isovaleryl-CoA as an acyl donor .
- Results : These enzymes showed conserved substrate specificities for acyl donors among plant species, indicating that the diversity in acyl moieties of shikonin/alkannin derivatives involved factors other than the differentiation of acyltransferases .
3. Wound Healing and Antimicrobial Activity
- Summary of Application : Alkannin and its derivatives are potent pharmaceutical substances with a well-established and wide spectrum of wound healing, antimicrobial, anti-inflammatory, antioxidant, anticancer, radical scavenging and antithrombotic biological activity .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results : The outcomes of this application are also not detailed in the source .
4. Anti-obesity and Insulin-mimetic Properties
- Summary of Application : Alkannin and its derivatives have been investigated for their anti-obesity and insulin-mimetic properties. The study aimed to extend the current knowledge by investigating the effects of various Alkannin compounds on two model systems, namely on 3T3-L1 pre-adipocytes and the nematode Caenorhabditis elegans .
- Methods of Application : A set of chemically well-defined Alkannin derivatives were screened for their effect on pre-adipocytes to assess cell toxicity, cell morphology, and cell differentiation. The differentiation of pre-adipocytes into mature adipocytes was examined upon treatment with Alkannin compounds in the presence/absence of insulin .
- Results : The majority of Alkannin compounds induced cell proliferation at sub-micromolar concentrations. The ester derivatives exhibited higher IC 50 values, and thus, proved to be less toxic to 3T3-L1 cells .
5. Food Coloring and Cosmetics
- Summary of Application : Alkannin is a natural dye that is obtained from the extracts of Alkanna tinctoria which is found in the south of France. The dye is used as a food coloring and in cosmetics .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results : The outcomes of this application are also not detailed in the source .
6. Tissue Regeneration and Angiogenesis
- Summary of Application : Alkannin has been found to be a potent inhibitor of lipopolysaccharide induced nitrogen oxide production which accelerates fibroblast proliferation, tissue regeneration and angiogenesis .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results : The outcomes of this application are also not detailed in the source .
7. Anti-obesity and Insulin-mimetic Properties
- Summary of Application : Alkannin and its derivatives have been investigated for their anti-obesity and insulin-mimetic properties. The study aimed to extend the current knowledge by investigating the effects of various Alkannin compounds on two model systems, namely on 3T3-L1 pre-adipocytes and the nematode Caenorhabditis elegans .
- Methods of Application : A set of chemically well-defined Alkannin derivatives were screened for their effect on pre-adipocytes to assess cell toxicity, cell morphology, and cell differentiation. The differentiation of pre-adipocytes into mature adipocytes was examined upon treatment with Alkannin compounds in the presence/absence of insulin .
- Results : The majority of Alkannin compounds induced cell proliferation at sub-micromolar concentrations. The ester derivatives exhibited higher IC 50 values, and thus, proved to be less toxic to 3T3-L1 cells .
8. Analytical Techniques
- Summary of Application : A large number of analytical techniques have been applied for the analysis and study of alkannin, shikonin and their derivatives. Chromatographic techniques used include TLC densitometry, Size Exclusion Chromatography, HPLC and chiral HPLC .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results : The outcomes of this application are also not detailed in the source .
9. Tissue Regeneration and Angiogenesis
- Summary of Application : Alkannin has been found to be a potent inhibitor of lipopolysaccharide induced nitrogen oxide production which accelerates fibroblast proliferation, tissue regeneration and angiogenesis .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results : The outcomes of this application are also not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,8-dihydroxy-2-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZONWMXZKDMKF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029621 | |
Record name | (S)-5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in aqueous solutions | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.373 g/cu cm | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/Investigators/ previously developed a gene-gun-based in vivo screening system and identified shikonin as a potent suppressor of tumor necrosis factor-alpha (TNF-alpha) gene expression. Here... shikonin selectively inhibits the expression of TNF-alpha at the RNA splicing level. Treatment of lipopolysaccharide-stimulated human primary monocytes and THP-1 cells with shikonin resulted in normal transcriptional induction of TNF-alpha, but unspliced pre-mRNA accumulated at the expense of functional mRNA. This effect occurred with noncytotoxic doses of shikonin and was highly specific, because mRNA production of neither a housekeeping gene nor another inflammatory cytokine gene, interleukin-8 (IL-8), was affected. Moreover, cotreatment with lipopolysaccharide (LPS) and shikonin increased the endpoint protein production of IL-8, accompanied by suppressed activation of the double-stranded RNA-activated protein kinase (PKR) pathway. Because PKR inactivation has been shown to down-regulate the splicing process of TNF-alpha RNA and interfere with translation, our findings suggest that shikonin may achieve differential modulation of cytokine protein expression through inactivation of the PKR pathway and reveal that regulation of TNF-alpha pre-mRNA splicing may constitute a promising target for future anti-inflammatory application., Shikonin isolated from the roots of the Chinese herb Lithospermum erythrorhizon has been associated with anti-inflammatory properties. /Investigators/ evaluated shikonin's chemotherapeutic potential and investigated its possible mechanism of action in a human cutaneous neoplasm in tissue culture. Shikonin preferentially inhibits the growth of human epidermoid carcinoma cells concentration- and time-dependently compared to SV-40 transfected keratinocytes, demonstrating its anti-proliferative effects against this cancer cell line. Additionally, shikonin decreased phosphorylated levels of EGFR, ERK1/2 and protein tyrosine kinases, while increasing phosphorylated JNK1/2 levels. Overall, shikonin treatment was associated with increased intracellular levels of phosphorylated apoptosis-related proteins, and decreased levels of proteins associated with proliferation in human epidermoid carcinoma cells., ... /A previous study showed/ that shikonin, a natural compound isolated from Lithospermun erythrorhizon Sieb. Et Zucc, inhibits adipogenesis and fat accumulation. This study was conducted to investigate the molecular mechanism of the anti-adipogenic effects of shikonin. Gene knockdown experiments using small interfering RNA (siRNA) transfection were conducted to elucidate the crucial role of beta-catenin in the anti-adipogenic effects of shikonin. Shikonin prevented the down-regulation of beta-catenin and increased the level of its transcriptional product, cyclin D1, during adipogenesis of 3T3-L1 cells, preadipocytes originally derived from mouse embryo. beta-catenin was a crucial mediator of the anti-adipogenic effects of shikonin, as determined by siRNA-mediated knockdown. Shikonin-induced reductions of the major transcription factors of adipogenesis including peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, and lipid metabolizing enzymes including fatty acid binding protein 4 and lipoprotein lipase, as well as intracellular fat accumulation, were all significantly recovered by siRNA-mediated knockdown of beta-catenin. Among the genes located in the WNT/beta-catenin pathway, the levels of WNT10B and DVL2 were significantly up-regulated, whereas the level of AXIN was down-regulated by shikonin treatment. This study ...shows that shikonin inhibits adipogenesis by the modulation of WNT/beta-catenin pathway in vitro, and also suggests that WNT/beta-catenin pathway can be used as a therapeutic target for obesity and related diseases using a natural compound like shikonin... | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Alkannin | |
Color/Form |
White or slightly yellow crystalline powder | |
CAS RN |
517-88-4, 23444-65-7, 517-89-5 | |
Record name | (-)-Alkannin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alkannin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkannin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023444657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALKANNIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/075CRZ9995 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
147 °C | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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